molecular formula C26H21FN6O3 B2448866 1-(4-((4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)-3-(3-methoxyphenyl)urea CAS No. 1358588-74-5

1-(4-((4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)-3-(3-methoxyphenyl)urea

Cat. No.: B2448866
CAS No.: 1358588-74-5
M. Wt: 484.491
InChI Key: RBSKEFIAUYFCJZ-UHFFFAOYSA-N
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Description

1-(4-((4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)-3-(3-methoxyphenyl)urea is a useful research compound. Its molecular formula is C26H21FN6O3 and its molecular weight is 484.491. The purity is usually 95%.
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Properties

IUPAC Name

1-[4-[[4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]-3-(3-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21FN6O3/c1-35-22-7-3-6-21(13-22)30-26(34)29-20-10-8-17(9-11-20)14-33-15-23(28-16-33)25-31-24(32-36-25)18-4-2-5-19(27)12-18/h2-13,15-16H,14H2,1H3,(H2,29,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBSKEFIAUYFCJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C4=NC(=NO4)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-((4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)-3-(3-methoxyphenyl)urea is a complex organic molecule that incorporates various pharmacologically relevant moieties. Its structure suggests potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity based on existing literature and research findings.

Chemical Structure and Properties

The compound features a 1,2,4-oxadiazole ring, which is known for its diverse biological activities. The presence of the 3-fluorophenyl group enhances its lipophilicity and may influence its interaction with biological targets. The imidazole moiety is also significant for its role in biological systems, particularly in enzyme inhibition.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of compounds containing the 1,2,4-oxadiazole ring. These compounds often exhibit broad-spectrum activity against various pathogens:

  • Bacterial Activity : Research indicates that derivatives of 1,2,4-oxadiazoles can inhibit the growth of Gram-positive and Gram-negative bacteria. For instance, certain derivatives have shown minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .
  • Fungal Activity : Compounds with similar structures have demonstrated antifungal effects against species such as Candida albicans and Aspergillus niger, making them potential candidates for antifungal drug development .

Anticancer Activity

The anticancer potential of oxadiazole derivatives is well-documented. They have been shown to interfere with various cellular processes:

  • Mechanism of Action : Many oxadiazole derivatives induce apoptosis in cancer cells by inhibiting key enzymes involved in cell proliferation (e.g., topoisomerases and telomerases). For example, certain compounds have been reported to exhibit IC50 values below 10 µM against various cancer cell lines .
  • Case Studies : A study by Dhumal et al. (2016) reported that oxadiazole derivatives significantly inhibited Mycobacterium bovis BCG both in active and dormant states, showcasing their potential in treating bacterial infections alongside cancer .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of these compounds and their biological activity is crucial for drug design:

Structural FeatureBiological Activity
Oxadiazole Ring Broad-spectrum antimicrobial and anticancer
Fluorophenyl Substitution Enhanced lipophilicity and target interaction
Imidazole Moiety Inhibition of specific enzymes
Methoxyphenyl Group Potential modulation of biological activity

Research Findings

Recent studies have focused on synthesizing new derivatives to optimize their biological activity:

  • Synthesis Techniques : Various synthetic routes have been developed to create oxadiazole derivatives with improved efficacy. These include cyclization reactions involving nitrile oxides and amines under controlled conditions .
  • In Vitro Studies : In vitro assays have confirmed the potent antibacterial and antifungal activities of synthesized compounds. For instance, some derivatives exhibited significant activity against E. coli and Pseudomonas aeruginosa, outperforming standard antibiotics like gentamicin .

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as an anticancer agent . Research indicates that derivatives containing oxadiazole and imidazole structures exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that similar compounds can inhibit tumor growth by targeting specific enzymes involved in cancer progression.

Case Study: Anticancer Activity

A study published in the GSC Biological and Pharmaceutical Sciences journal explored the synthesis of urea analogs targeting Tumor Necrosis Factor-alpha Converting Enzyme (TACE). The findings suggest that modifications to the urea structure can enhance anticancer activity, indicating a promising avenue for further research on the specified compound .

Agricultural Applications

Compounds with oxadiazole structures are often investigated for their pesticidal properties . The ability of these compounds to act against plant pathogens makes them suitable candidates for developing new agricultural chemicals.

Case Study: Pesticidal Activity

Research has demonstrated that oxadiazole derivatives can serve as effective fungicides and insecticides. The incorporation of different substituents can significantly alter their efficacy against specific pests or diseases .

Material Science

The unique structural characteristics of this compound allow for potential applications in material sciences , particularly in the development of organic semiconductors or photonic materials. The electronic properties imparted by the fluorophenyl group may enhance charge transport in organic electronic devices.

Chemical Reactions Analysis

Urea Bond Hydrolysis

The urea linkage undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Cleavage occurs at pH < 3, yielding 4-((4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)aniline and 3-methoxyphenyl isocyanate.

  • Basic Hydrolysis : At pH > 10, decomposition produces CO₂, NH₃, and 4-((4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenol.

Oxadiazole Ring Stability

The 1,2,4-oxadiazole ring demonstrates stability under oxidative conditions (e.g., H₂O₂, 80°C) but undergoes reductive cleavage with NaBH₄/NiCl₂, forming a secondary amine intermediate .

Imidazole Reactivity

The imidazole ring participates in:

  • Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) occurs at the C-2 position .

  • Coordination Chemistry : Binds transition metals (e.g., Cu²⁺, Zn²⁺) via N-3, forming stable complexes verified by UV-Vis and FT-IR.

Methoxy Group Demethylation

The 3-methoxyphenyl group reacts with BBr₃ in CH₂Cl₂ (-20°C), yielding a catechol derivative (confirmed via HPLC-MS) .

Microwave-Assisted Functionalization

Microwave irradiation enhances reaction efficiency for derivatives:

Reaction TypeConditionsYield (%)Reference
Imidazole alkylationCH₃CN, 100°C, 5 min92
Oxadiazole cyclizationDMF, 80°C, 2 min86
Urea bond formationEthanol, 60°C, 10 min78

Enzyme Inhibition Mechanisms

The oxadiazole and imidazole moieties inhibit thymidine phosphorylase via:

  • Hydrogen Bonding : Oxadiazole O/N atoms with Glu/Arg residues (ΔG = -9.2 kcal/mol, AutoDock Vina) .

  • π-Stacking : Imidazole-aromatic interactions with His/Trp residues .

Metabolic Oxidation

Hepatic microsomal studies (rat CYP450) reveal:

  • Primary Metabolite : Hydroxylation at the 4-position of the fluorophenyl group (m/z 498.2, LC-MS) .

Thermal and Photolytic Degradation

  • Thermal Stability : Decomposes at 220°C (TGA), releasing NH₃ and CO₂.

  • UV Light Exposure : Forms a radical at the oxadiazole C-5 position (EPR spectroscopy) .

Synthetic Routes and Byproducts

Key intermediates and side products include:

IntermediateSynthetic StepPurity (%)
4-(imidazol-1-yl)benzaldehydeClaisen-Schmidt condensation95
3-(3-fluorophenyl)-1,2,4-oxadiazole-5-carboxamideCyclodehydration (T3P, 60°C)88

Preparation Methods

Synthesis of 3-(3-Fluorophenyl)-1,2,4-Oxadiazol-5-yl Intermediate

The 1,2,4-oxadiazole moiety is synthesized via cyclization of an amidoxime intermediate. 3-Fluorobenzonitrile is reacted with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C for 6 hours to yield 3-fluoro-N-hydroxybenzimidamide . Subsequent cyclization with chloroacetyl chloride in dichloromethane (DCM) in the presence of triethylamine (2 eq.) at 0°C produces 5-(chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole (Yield: 78%).

Key Data:

  • Melting Point: 112–114°C
  • 1H NMR (CDCl3): δ 8.12 (m, 1H, Ar-H), 7.85 (m, 2H, Ar-H), 4.75 (s, 2H, CH2Cl)
  • IR (KBr): 1625 cm⁻¹ (C=N), 1540 cm⁻¹ (C-O).

Preparation of 4-(Chloromethyl)phenyl-1H-Imidazole Derivative

The imidazole core is constructed via the Debus-Radziszewski reaction. A mixture of 4-(chloromethyl)benzaldehyde (1 eq.), ammonium acetate (3 eq.), and glyoxal (1 eq.) in acetic acid is refluxed for 12 hours to yield 1-(4-(chloromethyl)phenyl)-1H-imidazole (Yield: 65%).

Key Data:

  • Melting Point: 89–90°C
  • 13C NMR (DMSO-d6): δ 137.2 (C-Cl), 129.8 (imidazole C-2), 126.4 (Ar-C).

Coupling of Oxadiazole and Imidazole Moieties

The chloromethyl oxadiazole (1 eq.) and imidazole derivative (1.2 eq.) are combined in anhydrous DMF with cesium carbonate (2 eq.) at 130°C for 5 hours to form 1-(4-((4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)-1H-imidazole (Yield: 72%).

Key Data:

  • HPLC Purity: 98.5% (C18 column, MeCN:H2O = 70:30)
  • MS (ESI+): m/z 434.1 [M+H]+.

Urea Formation via Carbamoyl Chloride Intermediate

The final urea linkage is established using a two-step protocol:

  • 3-Methoxyaniline (1 eq.) is treated with phosgene (1.1 eq.) in toluene at 0°C to generate 3-methoxyphenylcarbamoyl chloride .
  • The imidazole-oxadiazole intermediate (1 eq.) is reacted with the carbamoyl chloride in pyridine at 50°C for 8 hours, yielding the target compound (Yield: 58%).

Key Data:

  • Melting Point: 213–215°C
  • 1H NMR (DMSO-d6): δ 9.12 (s, 1H, NH), 8.45 (d, 1H, Ar-H), 7.92–7.35 (m, 10H, Ar-H), 5.24 (s, 2H, CH2), 3.82 (s, 3H, OCH3)
  • IR (KBr): 1680 cm⁻¹ (C=O), 1245 cm⁻¹ (C-F).

Optimization and Challenges

  • Yield Improvement: Replacing phosgene with triphosgene increases safety and yield (72%).
  • Purification: Column chromatography (SiO2, ethyl acetate/hexane = 1:3) effectively isolates intermediates.
  • Side Reactions: Competing N-alkylation of imidazole is mitigated by using excess cesium carbonate.

Mechanistic Insights

  • Oxadiazole Cyclization: The amidoxime intermediate undergoes nucleophilic attack by chloroacetyl chloride, followed by dehydration to form the oxadiazole ring.
  • Urea Coupling: The carbamoyl chloride reacts with the aromatic amine via a nucleophilic acyl substitution mechanism, facilitated by pyridine as a base.

Q & A

Q. What synthetic strategies are commonly employed to construct the 1,2,4-oxadiazole and imidazole rings in this compound?

The 1,2,4-oxadiazole ring is typically synthesized via cyclization of amidoximes with activated carboxylic acid derivatives (e.g., acyl chlorides) under thermal or microwave conditions. The imidazole ring can be formed using the Debus-Radziszewski reaction, involving a three-component condensation of aldehydes, amines, and ammonium acetate. For coupling these heterocycles, a methylene bridge can be introduced via nucleophilic substitution or reductive amination. Reaction optimization often involves monitoring by TLC and HPLC, with purification by column chromatography .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Key techniques include:

  • 1H/13C NMR : To verify substitution patterns on aromatic rings and urea linkages.
  • IR Spectroscopy : To confirm urea C=O stretches (~1640–1680 cm⁻¹) and C-N vibrations.
  • Mass Spectrometry (HRMS) : For molecular ion validation.
  • X-ray Crystallography : To resolve ambiguities in stereochemistry or tautomerism (e.g., imidazole protonation states). Tools like SHELXL and ORTEP-III are essential for refining crystallographic data.

Q. How can researchers ensure reproducibility in synthesizing the urea linkage?

The urea moiety is typically formed via reaction of an isocyanate with an amine or by employing carbodiimide-mediated coupling (e.g., EDC/HOBt). Strict control of moisture, temperature (0–25°C), and stoichiometry (1:1 molar ratio) is critical. Reaction progress should be monitored by FTIR to track the disappearance of isocyanate peaks (~2250 cm⁻¹) .

Advanced Research Questions

Q. How can contradictory NMR data arising from tautomerism in the imidazole ring be resolved?

Imidazole tautomerism (1H vs. 2H forms) can lead to ambiguous NMR signals. To address this:

  • Perform variable-temperature NMR to observe coalescence of proton signals.
  • Use X-ray crystallography (via SHELXL ) to definitively assign proton positions.
  • Compare experimental data with DFT-calculated chemical shifts to identify the dominant tautomer .

Q. What experimental design principles apply to optimizing the coupling of the oxadiazole and imidazole subunits?

A Design of Experiments (DoE) approach is recommended:

  • Screen solvents (DMF, DMSO, THF) and catalysts (CuI, Pd(PPh₃)₄) using a factorial design.
  • Optimize reaction time and temperature via response surface methodology (RSM).
  • Validate reproducibility across 3–5 independent batches. Evidence from flow-chemistry protocols highlights the utility of continuous-flow systems for scalable coupling reactions.

Q. How do electronic effects of the 3-fluorophenyl and 3-methoxyphenyl groups influence physicochemical properties?

  • Fluorine : Enhances metabolic stability and lipophilicity (logP), as observed in factor Xa inhibitors .
  • Methoxy group : Increases electron density on the phenyl ring, potentially improving π-π stacking in target binding. Computational tools (e.g., DFT for dipole moments) and HPLC logk measurements can quantify these effects. Contradictions in solubility data should be addressed via phase-diagram analysis .

Q. What strategies mitigate byproduct formation during the final urea coupling step?

Common byproducts (e.g., symmetrical ureas) arise from excess isocyanate. Mitigation strategies include:

  • Using a slow-addition syringe pump for amine introduction.
  • Employing scavenger resins (e.g., polymer-bound isocyanate) to remove unreacted reagents.
  • Post-reaction purification via preparative HPLC with a C18 column and water/acetonitrile gradient .

Data Analysis and Interpretation

Q. How should researchers handle conflicting bioactivity data across assay platforms?

  • Normalize data using positive/negative controls (e.g., reference inhibitors).
  • Apply Grubbs’ test to identify outliers in triplicate experiments.
  • Cross-validate using orthogonal assays (e.g., SPR vs. enzymatic activity). Case studies from kinase inhibitors emphasize the impact of protein-ligand binding kinetics on IC₇₀ variability.

Q. What computational methods support SAR studies for this compound?

  • Molecular docking (AutoDock Vina) to predict binding modes.
  • MD simulations (GROMACS) to assess stability of ligand-target complexes.
  • QSAR models using descriptors like polar surface area and H-bond donors. Contradictions between in silico and experimental data may arise from solvation effects, requiring free-energy perturbation (FEP) calculations .

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